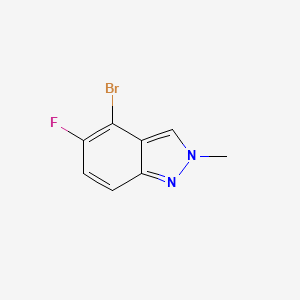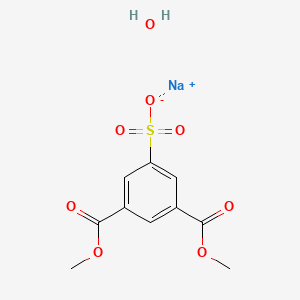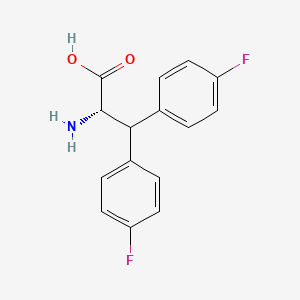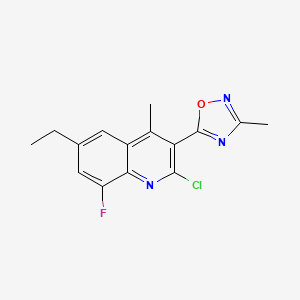
2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Functionalization: Introduction of chloro, ethyl, fluoro, and methyl groups through various substitution reactions.
Oxadiazole ring formation: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the oxadiazole ring.
Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, it might be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The oxadiazole ring might also contribute to its activity by interacting with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine, quinine.
Oxadiazole derivatives: Such as furazolidone, nitrofurazone.
Uniqueness
The unique combination of the quinoline and oxadiazole rings, along with the specific substituents (chloro, ethyl, fluoro, methyl), might confer unique properties to this compound, such as enhanced biological activity or selectivity.
Properties
Molecular Formula |
C15H13ClFN3O |
|---|---|
Molecular Weight |
305.73 g/mol |
IUPAC Name |
5-(2-chloro-6-ethyl-8-fluoro-4-methylquinolin-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13ClFN3O/c1-4-9-5-10-7(2)12(15-18-8(3)20-21-15)14(16)19-13(10)11(17)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
PWLMSUVLDIETJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)Cl)C3=NC(=NO3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



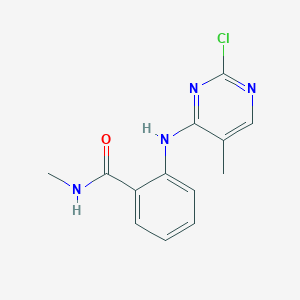
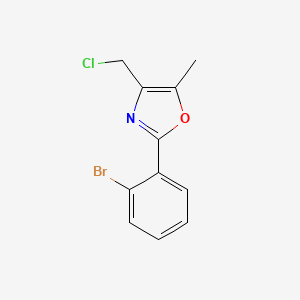

![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
